molecular formula C8H3ClF3NO2 B13634190 2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene

2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene

Cat. No.: B13634190
M. Wt: 237.56 g/mol
InChI Key: LXGXKVLGHHEBAR-UHFFFAOYSA-N
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Description

2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3ClF3NO2 and a molecular weight of 237.57 g/mol . This compound is characterized by the presence of a chloro group, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene typically involves the reaction of 2-chloro-4-nitro-1-(trifluoromethoxy)benzene with phosgene in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely and efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, or thiocarbamates.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

    Addition Reactions: Nucleophiles such as water, alcohols, or amines.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines or alcohols.

    Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophiles to form stable products such as ureas and carbamates. This reactivity is exploited in various chemical and biological applications to modify molecules and study their properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene is unique due to the presence of both an isocyanate group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.

Biological Activity

2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H4ClF3N2O. The presence of the trifluoromethoxy group is significant in enhancing the compound's reactivity and biological properties.

PropertyValue
Molecular Formula C8H4ClF3N2O
Molecular Weight 232.58 g/mol
CAS Number 2137742-48-2
Solubility Soluble in organic solvents

The biological activity of this compound primarily revolves around its ability to modify biomolecules. It has been studied for its potential roles in:

  • Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial properties, which could be leveraged in developing new antimicrobial agents.
  • Cytotoxicity : Preliminary studies suggest that it may induce cytotoxic effects on certain cancer cell lines, making it a candidate for further exploration in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives containing trifluoromethoxy groups have been linked to enhanced potency against resistant bacterial strains .
  • Cytotoxicity Assays : A study focusing on the cytotoxic effects of isocyanates found that this compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
  • Mechanistic Insights : The mechanism by which this compound exerts its biological effects may involve the disruption of cellular processes through covalent modification of proteins or nucleic acids, a common trait among isocyanates .

Comparative Analysis with Similar Compounds

To understand the relative potency and mechanism of action, it is useful to compare this compound with other similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, CytotoxicCovalent modification
4-(Trifluoromethoxy)phenyl isocyanateAntimicrobialProtein modification
Phenyl isocyanateCytotoxicDisruption of cellular integrity

Properties

Molecular Formula

C8H3ClF3NO2

Molecular Weight

237.56 g/mol

IUPAC Name

2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H3ClF3NO2/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H

InChI Key

LXGXKVLGHHEBAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)N=C=O

Origin of Product

United States

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